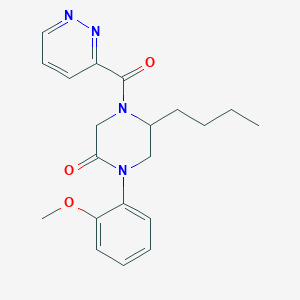![molecular formula C21H21ClN4O3 B5513160 7-allyl-6-(3-chlorophenyl)-8-oxo-N-(tetrahydrofuran-3-ylmethyl)-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5513160.png)
7-allyl-6-(3-chlorophenyl)-8-oxo-N-(tetrahydrofuran-3-ylmethyl)-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related N-arylimidazo[1,2-a]pyrazine-2-carboxamides involves condensation reactions of imidazo[1,2-a]pyrazine-2-carboxylic acid with different amines, utilizing microwave irradiation conditions for efficiency. This process demonstrates the adaptability of imidazo[1,2-a]pyrazine derivatives for various synthetic modifications (Jyothi & Madhavi, 2019).
Molecular Structure Analysis
Molecular structure analysis of closely related compounds, such as N-[2-({[1-(4-Chlorophenyl)-1H-pyrazol-3-yl]oxy}methyl)phenyl]-N-methoxyhydrazinecarboxamide, reveals a nearly planar hydrazinecarboxamide unit inclined at significant angles to attached benzene rings, indicating complex molecular geometries that could influence the chemical behavior and interactions of these compounds (Kant et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of imidazo[1,2-a]pyrazine derivatives, such as undergoing electrophilic cyclization under specific conditions, demonstrates their capacity for chemical transformations leading to diverse molecular structures. Such reactivity is crucial for synthesizing novel compounds with potential biological activities (Bondarenko et al., 2015).
Physical Properties Analysis
The physical properties of compounds within this chemical class, including solubility, melting points, and stability, are influenced by their molecular structure and substituent patterns. However, specific data on the compound require experimental determination and analysis.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity with other chemical entities, and potential for forming salts or derivatives, are determined by the functional groups present in the compound's structure. For instance, carboxylic acids and their derivatives play a significant role in biological processes and have been explored for creating new medicinal compounds with diverse biological activities (Fedotov & Hotsulia, 2023).
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Imidazo[1,2-a]pyrazine derivatives have been synthesized through various chemical processes, demonstrating the versatility of these compounds in drug development and organic chemistry. For instance, novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides have been synthesized using condensation reactions and screened for antimicrobial activity, revealing some compounds with promising antimicrobial properties (B. Jyothi & N. Madhavi, 2019).
Characterization and Potential Biological Activities
The characterization of these compounds involves detailed spectroscopic analysis, including IR, NMR, and mass spectrometry, to elucidate their structures. The pursuit of understanding their biological activities, particularly as antimicrobial and antitumor agents, reflects the ongoing research interest in exploiting their potential therapeutic uses. Notably, certain derivatives have shown efficacy against bacterial and fungal species, suggesting their utility in developing new antimicrobial agents (M. Gouda, M. Berghot, Ghada E. Abd El-Ghani, & A. Khalil, 2010).
Chemical Properties and Reactivity
The chemical reactivity and properties of imidazo[1,2-a]pyrazine derivatives are of significant interest, providing insights into their potential applications in medicinal chemistry and material science. Studies on these compounds include exploring their synthesis pathways, reactivity with different chemical agents, and the formation of various derivatives, highlighting the adaptability of these structures in chemical synthesis (P. Machado, Glauber R. Lima, M. Rotta, H. Bonacorso, N. Zanatta, & M. Martins, 2011).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-(3-chlorophenyl)-8-oxo-N-(oxolan-3-ylmethyl)-7-prop-2-enylimidazo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3/c1-2-7-26-18(15-4-3-5-16(22)9-15)12-25-11-17(24-19(25)21(26)28)20(27)23-10-14-6-8-29-13-14/h2-5,9,11-12,14H,1,6-8,10,13H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLMQEOCBWUPNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CN2C=C(N=C2C1=O)C(=O)NCC3CCOC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-[(6-methyl-4-quinazolinyl)amino]benzoate](/img/structure/B5513094.png)

![4-{[(3-methoxyphenyl)thio]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5513100.png)
![2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5513104.png)
![5-[(2,5-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5513110.png)

![2-nitro-N-[4-(2-phenylvinyl)phenyl]benzamide](/img/structure/B5513117.png)
![3-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5513123.png)
![8-[(3-methylpyridin-2-yl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5513140.png)
![N-[2-(dimethylamino)ethyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5513149.png)
![3,3-dimethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5513154.png)
![3-(4-fluorophenyl)-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5513159.png)